molecular formula C18H16FN3OS2 B2686523 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 392303-55-8

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Cat. No.: B2686523
CAS No.: 392303-55-8
M. Wt: 373.46
InChI Key: BGXXEQAWMVBUDR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide” are not available in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the search results .

Scientific Research Applications

Anticancer Properties

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide and its derivatives have been extensively studied for their anticancer properties. Research has shown that compounds with the 1,3,4-thiadiazole core, like the one , exhibit significant anticancer activity. For example, a study by Osmaniye et al. (2018) synthesized and evaluated the anticancer activity of various 1,3,4-thiadiazole derivatives, demonstrating their effectiveness against multiple cancer cell lines, including human lung adenocarcinoma and breast adenocarcinoma cells (Osmaniye et al., 2018).

Photodynamic Therapy Applications

Compounds related to this compound have potential applications in photodynamic therapy for cancer treatment. A study by Pişkin et al. (2020) investigated the photophysical and photochemical properties of zinc phthalocyanine derivatives, which are structurally related, highlighting their potential as Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).

Antimicrobial and Antioxidative Properties

Gür et al. (2020) explored the antimicrobial and antioxidative properties of Schiff bases derived from 1,3,4-thiadiazole compounds. The study found that these compounds exhibit significant antimicrobial activity against Staphylococcus epidermidis and strong DNA protective ability against oxidative damage, highlighting their potential in antimicrobial and antioxidative applications (Gür et al., 2020).

Optoelectronic and Photochemical Applications

Woodward et al. (2017) studied thiazolothiazole fluorophores, which share a similarity in structure with the compound . They found these compounds exhibit strong fluorescence and electrochromic properties, making them suitable for various optoelectronic, electron transfer sensing, and photochemical applications (Woodward et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide” is not available in the search results .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards for “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide” are not available in the search results .

Future Directions

The future directions for a compound refer to potential applications and areas of research. Unfortunately, the specific future directions for “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide” are not available in the search results .

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c1-11-6-7-14(8-12(11)2)16(23)20-17-21-22-18(25-17)24-10-13-4-3-5-15(19)9-13/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXXEQAWMVBUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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